8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of chemicals, which are characterized by a fused benzene and diazepine ring. This specific compound features a trifluoromethyl group, which significantly influences its chemical behavior and potential applications. Benzodiazepines are widely recognized for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties.
8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is classified under:
The synthesis of 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be accomplished using several methodologies. One effective approach involves the condensation reaction of o-phenylenediamines with ketones in the presence of a catalyst such as H-MCM-22. This method allows for high selectivity and yields within a short reaction time at ambient conditions .
The typical procedure includes:
The reaction conditions can be optimized by varying the amount of catalyst to achieve higher yields .
The molecular structure of 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one consists of:
Key structural data include:
This structural information is vital for understanding the compound's reactivity and interaction with biological targets .
8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions typical for benzodiazepine derivatives:
These reactions can be utilized to modify the compound for enhanced biological activity or to create novel derivatives with specific properties .
The mechanism of action for compounds like 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one generally involves modulation of neurotransmitter systems in the brain. Specifically:
Research indicates that structural modifications can influence binding affinity and efficacy at GABA receptors .
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has potential applications in:
Intramolecular C–N bond formation represents a pivotal strategy for constructing the seven-membered diazepine ring in 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This approach leverages pre-functionalized precursors that undergo cyclization to form the benzodiazepinone core with high atom economy. Key substrates include 1-(2-bromobenzyl)azetidine-2-carboxamides, which undergo copper-catalyzed intramolecular coupling to yield azetidine-fused benzodiazepine intermediates. These strained intermediates serve as platforms for subsequent ring-opening reactions to access the target scaffold .
The catalytic cycle involves oxidative addition of the aryl halide to copper(I), followed by coordination with the nitrogen nucleophile. Reductive elimination then forms the critical C–N bond. This methodology achieves exceptional efficiency, with reported yields of 91–98% for the initial cyclization step under optimized conditions. Crucially, the reaction preserves aryl chloride bonds present in precursors, allowing further derivatization . Catalyst selection is paramount, with copper(I) iodide paired with N,N-dimethylglycine proving optimal for minimizing side reactions while maintaining functional group tolerance, including the electron-withdrawing trifluoromethyl group .
Table 1: Catalyst Systems for Intramolecular C–N Coupling
Catalyst System | Ligand | Yield Range (%) | Functional Group Tolerance |
---|---|---|---|
Copper(I) Iodide | N,N-Dimethylglycine | 91–98 | Aryl-Cl, Trifluoromethyl |
Palladium Acetate | BINAP | 65–78 | Limited for electron-deficient systems |
Copper(II) Acetate | 1,10-Phenanthroline | 70–85 | Moderate trifluoromethyl tolerance |
Copper-mediated cross-coupling specifically addresses challenges in forming the benzodiazepine core bearing electron-withdrawing trifluoromethyl substituents. The CuI/N,N-dimethylglycine catalyst system enables efficient cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides at reflux temperatures (100–110°C) in 1,4-dioxane, completing within 3 hours. This method demonstrates superior performance over palladium-based systems, which often require higher temperatures and exhibit reduced compatibility with the trifluoromethyl group’s strong electron-withdrawing effects .
Reaction optimization studies reveal critical parameters:
The methodology tolerates halogen substituents on the aromatic ring, enabling late-stage functionalization. This advantage is particularly valuable for introducing pharmacophores or solubilizing groups after core formation. The resulting azetidine-fused intermediates (e.g., 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones) require subsequent ring-opening to access the monocyclic benzodiazepinone structure characteristic of the target compound .
Incorporation of the trifluoromethyl group employs two primary strategies: direct installation on aromatic precursors or utilization of pre-functionalized trifluoromethyl-containing building blocks. Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent is typically performed prior to benzodiazepine ring formation. This sequence capitalizes on the enhanced reactivity of electron-rich aromatic systems toward electrophilic substitution, where the trifluoromethyl group can be introduced at the ortho-position relative to amine functionalities [9].
Alternative approaches employ commercially available trifluoromethyl-aniline derivatives as starting materials. For example, condensation of 2-amino-5-trifluoromethylbenzaldehyde with β-amino acids or their equivalents enables direct assembly of the trifluoromethyl-bearing benzodiazepine core. This route avoids harsh fluorination conditions but requires careful selection of protecting groups due to the trifluoromethyl group’s electronic influence on reaction kinetics .
Table 2: Trifluoromethyl Incorporation Methods
Strategy | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Electrophilic Aromatic Substitution | CF₃I, Lewis Acid Catalysis (e.g., AlCl₃) | Direct; compatible with halogenated aromatics | Regioselectivity challenges; moderate yields |
Building Block Approach | 2-Amino-5-trifluoromethylbenzaldehyde derivatives | High regiocontrol; mild conditions | Limited commercial availability of precursors |
Late-Stage Functionalization | (CF₃SO₂)₂Zn, Pd Catalysis | Modularity | Poor compatibility with benzodiazepine core |
Post-cyclization modifications of the trifluoromethyl group are exceptionally rare due to the inertness of the C–F bonds. However, the electron-deficient nature of trifluoromethyl-substituted aromatics facilitates nucleophilic displacement of ortho-halogens when present, enabling further structural diversification after core formation .
The synthesis of 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically follows a multi-step sequence combining amine condensations and electrophilic substitutions:
Core Formation via Condensation:o-Phenylenediamine derivatives condense with α,β-unsaturated carbonyl compounds under acid catalysis. For trifluoromethyl variants, 2-amino-5-trifluoromethylaniline reacts with acrylates or acrolein derivatives to form 2,3-dihydro-1H-1,5-benzodiazepines. Subsequent oxidation yields the fully saturated tetrahydro-2H-1,5-benzodiazepin-2-one core [8].
Electrophilic Functionalization:When using non-prefunctionalized aromatics, electrophilic trifluoromethylation employs trifluoromethyl triflate (CF₃OTf) or iodine-based reagents. This reaction typically occurs before the condensation step, as the benzodiazepine ring’s reduced nucleophilicity hinders direct electrophilic attack. Positional selectivity (C-8 substitution) is achieved through ortho-directing effects of the amine group in precursors .
Alternative Ring-Expansion Approaches:Azetidine-fused intermediates from copper-catalyzed coupling undergo regioselective ring-opening with nucleophiles (e.g., azide, cyanide, thiophenolate). Quaternary ammonium intermediates are first generated by N-alkylation with methyl triflate. Subsequent nucleophilic attack at the less hindered methylene position yields 3-substituted-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones with 78–95% efficiency .
Sulfonylation for N-Functionalization:Secondary nitrogens at the 5-position undergo sulfonylation using sulfonyl chlorides. For example, 5-(2-thienylsulfonyl) derivatives are synthesized by treating the benzodiazepinone core with 2-thiophenesulfonyl chloride in pyridine-containing solvents .
Purification of 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives presents unique challenges due to the polarity imparted by the trifluoromethyl group and potential residual metal catalysts from coupling steps. Two principal methods are employed:
Recrystallization:This traditional approach exploits solubility differences between the target compound and impurities. Effective solvent systems include:
Chromatographic Techniques:Silica gel chromatography remains indispensable for non-crystalline compounds or complex reaction mixtures. Critical parameters include:
Table 3: Purification Performance Comparison
Method | Purity Achieved (%) | Recovery Yield (%) | Limitations |
---|---|---|---|
Ethanol-Water Recrystallization | 95–98 | 70–85 | Limited to crystalline compounds; may co-precipitate hydrophobic impurities |
Silica Gel Chromatography | 90–97 | 80–90 | Compound retention sensitive to trifluoromethyl group polarity; solvent consumption |
Preparative HPLC (C18) | >99 | 75–85 | High cost; requires specialized equipment; scale limitations |
Hybrid approaches often yield optimal results: initial crude purification via flash chromatography followed by recrystallization for final polishing. This combination effectively removes both polar catalysts and non-polar impurities. For research-scale quantities (<5 g), chromatography provides superior flexibility, while recrystallization offers advantages in manufacturing-scale operations due to lower solvent consumption and operational simplicity .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1